molecular formula C24H23N3O5S B2913730 ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-60-3

ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2913730
CAS No.: 921160-60-3
M. Wt: 465.52
InChI Key: VIEALEPSUPLSDI-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a carbamoyl group at position 3, a 2-phenoxybenzamido substituent at position 2, and an ethyl ester at position 4. Below, we systematically compare this compound with structurally related analogues, focusing on substitutions, synthesis, and biological relevance.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-13-12-17-19(14-27)33-23(20(17)21(25)28)26-22(29)16-10-6-7-11-18(16)32-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEALEPSUPLSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Ethyl 3-Carbamoyl-2-(2-Phenoxybenzamido)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-Carboxylate

This compound is a synthetic compound that belongs to the thienopyridine class of molecules. This class is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S. The structure features a thieno[2,3-c]pyridine core substituted with a phenoxybenzamide group and an ethyl carbamate moiety. The specific arrangement of these functional groups is crucial for its biological activity.

  • Enzyme Inhibition : Compounds in the thienopyridine class often act as inhibitors of various enzymes involved in metabolic pathways. This can lead to reduced proliferation of cancer cells or modulation of inflammatory responses.
  • Receptor Modulation : The phenoxybenzamide group may interact with specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research has shown that thienopyridine derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine have been studied for their ability to inhibit tumor growth in vitro and in vivo.

Anti-inflammatory Effects

Thienopyridines are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.

Antimicrobial Properties

Some studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic processes within microbial cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of cytokine production
AntimicrobialActivity against Gram-positive bacteria

Case Study: Anticancer Activity

A study conducted on a related thienopyridine derivative indicated a significant reduction in tumor size in mouse models when treated with the compound over a period of four weeks. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G1 phase.

Comparison with Similar Compounds

Core Skeleton and Substituent Variations

The thieno[2,3-c]pyridine core is common across all analogues, but substitutions at positions 2, 3, and 6 significantly influence properties:

Compound Name R<sup>2</sup> (Position 2) R<sup>3</sup> (Position 3) R<sup>6</sup> (Position 6) Key Features Reference
Target: Ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 2-Phenoxybenzamido Carbamoyl Ethyl ester Bulky aromatic amide; carbamoyl enhances H-bonding potential
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 3,4,5-Trimethoxyphenylamino Cyano Methyl ester Electron-rich methoxy groups; antitubulin activity (IC50 = 58 nM)
4SC-207: (E)-ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Pyridinyl acrylamido Cyano Ethyl ester Conjugated acrylamido; anti-proliferative in taxane-resistant cells
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Amino Cyano tert-Butyl ester Boc-protected amine; A1 adenosine receptor modulation
Ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate 3-Methoxybenzamido Carbamoyl Ethyl ester Methoxy vs. phenoxy; 4,7-dihydro vs. 4,5-dihydro ring conformation

Key Observations :

  • Position 3: Carbamoyl (target) vs.
  • Position 2: Bulky 2-phenoxybenzamido (target) vs. smaller groups (e.g., trimethoxyphenylamino in ) may influence steric interactions in biological targets.
  • Position 6 : Ethyl ester (target) vs. tert-butyl () affects metabolic stability and lipophilicity.

Stability and Handling

  • Ethyl ester derivatives (e.g., target and 4SC-207) require storage away from heat and moisture, as indicated in safety guidelines .
  • tert-Butyl esters (e.g., ) offer enhanced stability under acidic conditions compared to ethyl esters.

Antitubulin and Anti-Proliferative Effects

  • Methyl 3-cyano-2-(trimethoxyphenylamino) Derivative: Exhibits antitubulin activity (IC50 = 58 nM), attributed to the trimethoxyphenyl group mimicking colchicine-binding motifs .
  • 4SC-207 : Retains efficacy in taxane-resistant cells, likely due to the pyridinyl acrylamido group enabling alternative binding to β-tubulin .

Receptor Modulation

  • tert-Butyl 2-amino-3-cyano Derivative: Acts as an A1 adenosine receptor allosteric modulator, with the cyano group critical for receptor interaction .

Target Compound Hypotheses

The 2-phenoxybenzamido group may confer selectivity for aromatic pocket regions in tubulin or kinases.

Structure-Activity Relationship (SAR) Trends

Electron-Donating Substituents : Methoxy groups (e.g., ) enhance antitubulin activity by mimicking natural ligands.

Amide Linkers : Conjugated acrylamido (4SC-207) improves cellular permeability and resistance profile .

Ester Groups : Ethyl esters balance lipophilicity and metabolic clearance, whereas tert-butyl esters () prolong half-life.

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